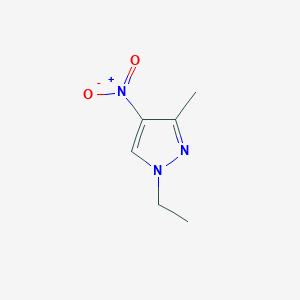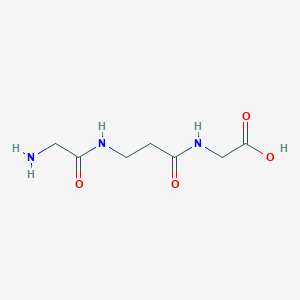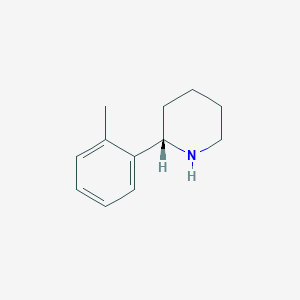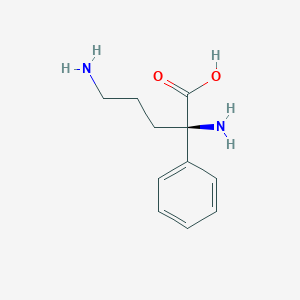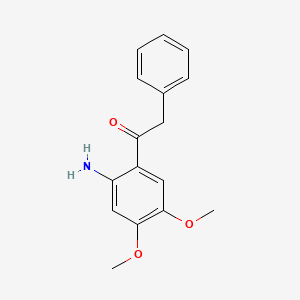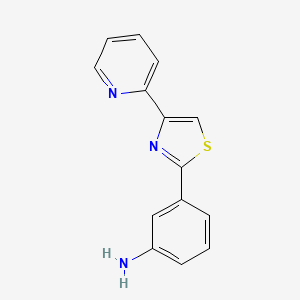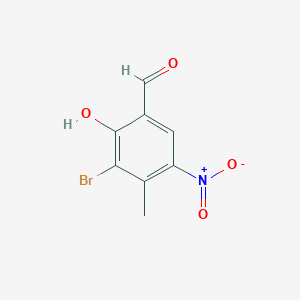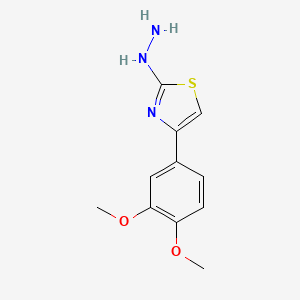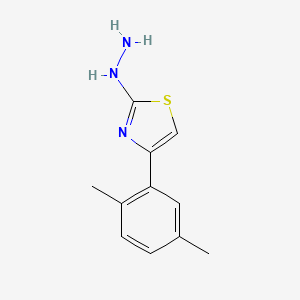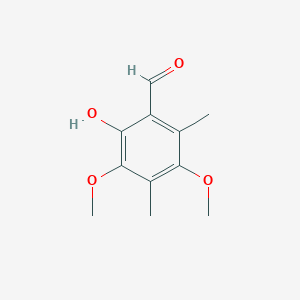![molecular formula C19H29N3O4 B1639345 (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Val-Phe is a peptide.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Optical Resolution Techniques : The compound has been synthesized through various methods, including optical resolution. For instance, Shiraiwa et al. (2003) described the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a similar compound, via optical resolution using specific resolving agents to achieve high yields and optical purities of 90-97% (Shiraiwa et al., 2003).
Facile Synthesis Approaches : Research by Ishibuchi et al. (1992) on the facile synthesis of similar amino acids, highlights stereoselective preparation techniques using previously reported chiral synthons (Ishibuchi et al., 1992).
Computational Peptidology : Flores-Holguín et al. (2019) conducted computational studies on new antifungal tripeptides, which includes compounds structurally similar to the specified amino acid. This study provided insights into the molecular properties and reactivity descriptors, aiding drug design processes (Flores-Holguín et al., 2019).
Chemical Reactions and Properties
Thermodynamic Properties : A study by Pal and Chauhan (2011) explored the thermodynamic properties of amino acids, including 2-amino-3-phenylpropanoic acid, in various aqueous solutions. This research offers insights into the stabilization mechanisms of proteins and the type of interactions in ternary mixtures (Pal & Chauhan, 2011).
Peptide Interactions : Yan et al. (2010) investigated the interactions of glycyl dipeptides, including compounds structurally related to the specified amino acid, with sodium dodecyl sulfate in aqueous solution. The study used volumetric, conductometric, and fluorescence methods, offering a comprehensive understanding of these interactions (Yan et al., 2010).
Applications in Drug Synthesis
HIV Protease Inhibitors : Shibata et al. (1998) achieved the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. This research underscores the importance of such compounds in the development of critical therapeutic agents (Shibata et al., 1998).
Structural Analysis in Drug Design : Nakamura et al. (1976) conducted X-ray structure determination of a similar amino acid, emphasizing its significance in understanding the structure and function of pharmacologically active compounds (Nakamura et al., 1976).
Propriétés
Formule moléculaire |
C19H29N3O4 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29N3O4/c1-11(2)15(20)17(23)22-16(12(3)4)18(24)21-14(19(25)26)10-13-8-6-5-7-9-13/h5-9,11-12,14-16H,10,20H2,1-4H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-,16-/m0/s1 |
Clé InChI |
XNLUVJPMPAZHCY-JYJNAYRXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Séquence |
VVF |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



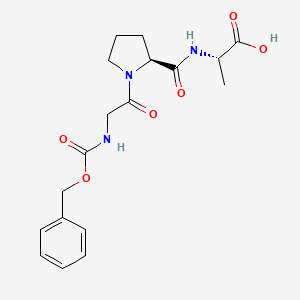
![5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B1639278.png)
